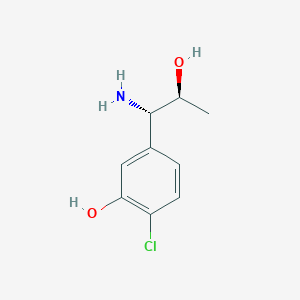

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol

Description

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral phenolic compound featuring a chlorinated aromatic ring and an amino-alcohol side chain. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 213.65 g/mol. The compound’s structure includes a chlorine atom at the 2-position of the phenol ring and a stereospecific (1S,2S)-configured amino-hydroxypropyl group at the 5-position. This configuration confers chirality, making it relevant for applications in asymmetric synthesis or bioactive molecule development.

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

5-[(1S,2S)-1-amino-2-hydroxypropyl]-2-chlorophenol |

InChI |

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |

InChI Key |

IDYGZWKQNDTMHS-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)O)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and (1S,2S)-1-amino-2-hydroxypropane.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by nucleophilic substitution with the amino alcohol.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the amino or hydroxyl groups.

Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Modified amino or hydroxyl derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Organic Synthesis

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced with other nucleophiles.

- Functional Group Transformations : The hydroxyl and amino groups can undergo oxidation and reduction reactions.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological macromolecules. Key areas of research include:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes by binding to their active sites through hydrogen bonding and hydrophobic interactions. This modulation of enzyme activity can influence metabolic pathways relevant to various diseases.

- Antioxidant Activity : Its phenolic structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Tests against various bacterial strains have shown inhibitory effects on gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Mechanism of Action : The compound's interaction with enzymes and receptors involves forming hydrogen bonds and electrostatic interactions, which can lead to inhibition or activation of target pathways .

Enzyme Interaction Study

A study investigated the binding affinity of this compound to a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited notable antioxidant activity compared to standard antioxidants like ascorbic acid. This finding supports the hypothesis that it could be developed into a nutraceutical product.

Microbial Inhibition Tests

Tests against various bacterial strains indicated that the compound has inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare it with 4-((1S,2S)-1-amino-2-hydroxypropyl)-3-fluorophenol (CAS: 1269989-76-5), a fluoro-substituted analog documented in .

Structural and Electronic Differences

| Property | 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol | 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₂FNO₂ |

| Molecular Weight | 213.65 g/mol | 185.20 g/mol |

| Halogen Type | Chlorine (Cl) | Fluorine (F) |

| Halogen Position | Position 2 (phenol ring) | Position 3 (phenol ring) |

| Substituent Position | Position 5 (amino-hydroxypropyl) | Position 4 (amino-hydroxypropyl) |

| Chirality | (1S,2S) configuration | (1S,2S) configuration |

Key Observations :

Halogen Effects :

- Chlorine (Cl) has a larger atomic radius and higher electronegativity than fluorine (F), which may enhance the compound’s lipophilicity (predicted logP: ~1.5–2.0 for Cl vs. ~0.5–1.0 for F) . This could influence membrane permeability in biological systems.

- The ortho position of Cl (relative to the hydroxyl group) may sterically hinder hydrogen bonding or enzymatic interactions compared to the meta position of F in the analog.

Predicted Physicochemical Properties

| Parameter | 5-((1S,2S)-2-chlorophenol) | 4-((1S,2S)-3-fluorophenol) | Basis of Prediction |

|---|---|---|---|

| Melting Point | Higher (Cl increases rigidity) | Lower (F reduces van der Waals forces) | Halogen atomic size/polarizability |

| Solubility | Lower in water | Higher in water | Cl’s lipophilicity vs. F’s polarity |

| Acidity (pKa) | ~8.5–9.0 (phenol OH) | ~9.0–9.5 (weaker H-bonding with F) | Electron-withdrawing effects |

Research Findings and Gaps

Biological Activity: No direct studies on the target compound were found in the provided evidence. However, halogenated phenols are known for antimicrobial properties. The chloro derivative’s higher lipophilicity may enhance penetration into bacterial cell walls compared to the fluoro analog . Fluorinated phenols are often used in radiopharmaceuticals due to fluorine-18’s isotopic properties, though this is speculative without experimental data.

Spectroscopic Characterization :

- Techniques like NMR and X-ray crystallography (as in ) could resolve structural differences, particularly the steric effects of Cl vs. F.

Future Directions :

- Experimental studies comparing the binding affinity of these compounds to biological targets (e.g., enzymes, receptors) are needed.

- Computational modeling (e.g., DFT calculations) could predict electronic differences in reactivity and interaction profiles.

Biological Activity

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its chemical properties, biological interactions, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₉H₁₂ClNO

- Molecular Weight : Approximately 201.65 g/mol

- Structure : The compound features a phenolic structure characterized by a hydroxyl group, an amino group, and a chlorine atom attached to the aromatic ring. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It is believed to function as an enzyme inhibitor or activator by forming hydrogen bonds and electrostatic interactions with target sites on enzymes or receptors. These interactions can modulate various biochemical pathways relevant to disease states.

Biological Activities

- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes by binding to their active sites. This mechanism is critical for understanding its potential therapeutic roles.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of similar compounds exhibit moderate to good antimicrobial activities against various microorganisms. For instance, Schiff bases derived from phenolic compounds have shown promising antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa .

- Cytotoxicity : Research into the cytotoxic effects of related compounds has indicated that structural modifications can significantly alter biological activity. The presence of specific substituents can enhance cytotoxicity, making it a candidate for further investigation in cancer therapy .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of phenolic compounds similar to this compound. The results showed that these compounds exhibited varying degrees of antibacterial activity against several strains:

| Compound | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| SB1 | 50 | Pseudomonas aeruginosa |

| SB3 | 100 | Escherichia coli, Staphylococcus aureus |

| SB4 | 150 | Salmonella typhi |

These findings indicate the potential for developing new antibiotic agents based on the structural features of this compound .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Evaluation of its interactions with bovine serum albumin (BSA) has shown strong binding affinities, suggesting potential applications in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.